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molecular formula C7H16O3 B1585115 2-(2-Propoxyethoxy)ethanol CAS No. 6881-94-3

2-(2-Propoxyethoxy)ethanol

Cat. No. B1585115
M. Wt: 148.2 g/mol
InChI Key: DJCYDDALXPHSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08771907B2

Procedure details

A 500 ml three-necked flask was charged with 79.3 g (0.36 mol) of 1-benzyloxyethyl methacrylate, 23.1 g (0.18 mol) of glycidyl acrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) as a radical polymerization initiator was added to the mixture, and polymerization was performed in a nitrogen stream at 80° C. for six hours. The obtained reaction liquid was cooled, and poured in a large volume of heptane, thereby precipitating a polymer. The polymer crystal was collected by filtration, and dissolved in diethylene glycol ethylmethyl ether. The heptane and methyl isobutyl ketone contained in the solution were distilled off in vacuum, thereby obtaining a diethylene glycol ethylmethyl ether solution of polymer A-3 (1-benzyloxyethyl methacrylate/glycidyl acrylate/2-hydroxyethyl methacrylate).
Name
1-benzyloxyethyl methacrylate
Quantity
79.3 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:17]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[CH:18]=[CH2:19].[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[CH2:11]([CH2:10][O:9][CH2:7][CH2:8][O:21][CH2:22][CH2:23][OH:25])[CH3:16].[C:1]([O:6][CH:7]([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:17]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[CH:18]=[CH2:19].[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:7.8.9|

Inputs

Step One
Name
1-benzyloxyethyl methacrylate
Quantity
79.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)OCC1=CC=CC=C1
Name
Quantity
23.1 g
Type
reactant
Smiles
C(C=C)(=O)OCC1CO1
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
precipitating a polymer
FILTRATION
Type
FILTRATION
Details
The polymer crystal was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethylene glycol ethylmethyl ether
DISTILLATION
Type
DISTILLATION
Details
were distilled off in vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)COCCOCCO
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC1=CC=CC=C1.C(C=C)(=O)OCC1CO1.C(C(=C)C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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